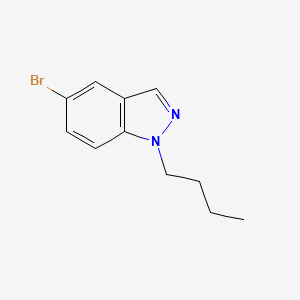

5-Bromo-1-butyl-1H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-butylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKCPFIDHKMCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682484 | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-85-7 | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 1 Butyl 1h Indazole and Its Analogues

Strategic Approaches to the Indazole Core Synthesis

The construction of the indazole core is a critical first step in the synthesis of 5-Bromo-1-butyl-1H-indazole. Various strategies have been developed to assemble this bicyclic system, often focusing on regioselectivity and efficiency.

Regioselective Annulation and Cyclization Reactions

The formation of the indazole ring system can be achieved through several annulation and cyclization strategies. These methods often involve the creation of the nitrogen-nitrogen bond and the subsequent closure of the pyrazole (B372694) ring onto a benzene (B151609) ring.

One common approach involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization. For instance, a one-pot synthesis of 2H-indazoles has been developed using a condensation reaction of ortho-nitrobenzaldehydes with various amines, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine. organic-chemistry.org This method is notable for its mild conditions and operational simplicity. organic-chemistry.org

Another powerful technique is the Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of o-iodoanilines with internal alkynes, which can be adapted for indazole synthesis. ub.edu The regioselectivity of this reaction is often high, favoring the placement of the bulkier substituent of the alkyne at the 2-position of the resulting indole, a principle that can be applied to control regiochemistry in related indazole syntheses. ub.edu Furthermore, rhodium-catalyzed C-H activation and annulation reactions of azobenzenes with various partners like alkynes or diazoesters have emerged as efficient methods for constructing the indazole core with high regioselectivity. mdpi.comnih.gov

Recent developments have also focused on the synthesis of 1H-indazoles through oxidative benzannulation of pyrazoles with internal alkynes, mediated by a palladium catalyst system. mdpi.com Additionally, regioselective dialkenylation of pyrazoles followed by a sequential reaction can also lead to the formation of the indazole core. mdpi.com

Halogenation Protocols for Brominated Indazole Intermediates

The introduction of a bromine atom at the 5-position of the indazole ring is a key step in the synthesis of the target compound. This is typically achieved through electrophilic halogenation of the indazole core or a suitable precursor.

Direct bromination of the indazole ring system can be accomplished using various brominating agents. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at the 3-position of the indazole ring in various solvents. chim.it However, for substitution at other positions, such as C5, the starting material and reaction conditions must be carefully chosen.

An efficient protocol for the bromination of indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, offering a rapid and mild alternative to traditional methods. rsc.orgnih.gov While this method is specific for the C3 position, it highlights the ongoing efforts to develop more efficient and environmentally friendly halogenation techniques. Further research has demonstrated metal-free direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS), allowing for the selective synthesis of mono- and poly-halogenated products by adjusting the reaction conditions. rsc.org

N-Alkylation Strategies for the Indazole Nitrogen

Once the 5-bromo-1H-indazole core is synthesized, the next crucial step is the introduction of the butyl group at the N1 position. Direct N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, making regioselective alkylation a significant challenge. beilstein-journals.orgresearchgate.net

Regioselective N1-Alkylation of the Indazole Nucleus

Achieving regioselective N1-alkylation is paramount for the efficient synthesis of this compound. The choice of base, solvent, and alkylating agent plays a critical role in directing the alkylation to the desired nitrogen atom.

Studies have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles with alkyl bromides. beilstein-journals.orgresearchgate.net The regioselectivity is influenced by both steric and electronic effects of the substituents on the indazole ring. beilstein-journals.orgresearchgate.net For instance, electron-deficient indazoles often show high N1-selectivity under these conditions. beilstein-journals.org It has been proposed that the coordination of the indazole N2-atom and an electron-rich substituent at the C3 position with the sodium cation can direct the alkylation to the N1 position. beilstein-journals.orgresearchgate.net

In contrast, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer. nih.gov The regiochemical outcome of N-alkylation is also dependent on the nature of the alkylating agent and the presence of specific substituents on the indazole core. beilstein-journals.orgnih.gov

| Alkylation Method | Reagents | Predominant Isomer | Reference |

| Standard Alkylation | NaH, Alkyl Bromide, THF | N1 | beilstein-journals.orgresearchgate.net |

| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | N2 | nih.gov |

Alkylation of Substituted 1H-Indazole-3-Carboxylic Acids with Butyl Moieties

The presence of a carboxylic acid group at the 3-position of the indazole ring can influence the regioselectivity of N-alkylation. The synthesis of N-alkylated indazole-3-carboxylic acids is relevant as these are precursors to many biologically active compounds.

The direct alkylation of indazole-3-carboxylic acid with a butyl halide can be challenging. Often, the synthesis is carried out in multiple steps, where the carboxylic acid is first protected as an ester. google.com The alkylation is then performed on the ester, followed by hydrolysis to yield the desired N-alkylated indazole-3-carboxylic acid. google.com For example, 3-cyano-1H-indazole or the ethyl ester of indazole-3-carboxylic acid can be alkylated with a benzylic halide in the presence of a base like sodium ethoxide in refluxing ethanol. google.com

A study on the direct alkylation of indazole-3-carboxylic acid found that using sodium hydride in dimethylformamide (DMF) at 0°C can increase the selectivity towards N1-alkylation and reduce the formation of O-alkylated byproducts. diva-portal.org

Diversification of the this compound Scaffold

The bromine atom at the 5-position of the this compound scaffold serves as a versatile handle for further functionalization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the generation of diverse libraries of compounds for biological screening.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. It involves the palladium-catalyzed reaction of the bromoindazole with a boronic acid or ester. mdpi.comnih.govresearchgate.net This reaction is tolerant of a wide variety of functional groups and can be used to introduce aryl, heteroaryl, and alkyl groups at the 5-position.

A study demonstrated the successful Suzuki cross-coupling of N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole- and 2-thiopheneboronic acids using a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in dimethoxyethane. mdpi.comnih.gov This methodology provides a straightforward route to indazole-based heteroaryl compounds. mdpi.comnih.gov The reaction conditions, including the choice of catalyst and base, can be optimized to achieve high yields. mdpi.comresearchgate.net

| Cross-Coupling Reaction | Catalyst | Coupling Partner | Introduced Group | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | Aryl/Heteroarylboronic acid | Aryl/Heteroaryl | mdpi.comnih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl/Heteroarylboronic acid | Aryl/Heteroaryl | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) at the Bromine Atom

The bromine atom at the C5 position of the indazole ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity. ambeed.commdpi.com

The Suzuki-Miyaura coupling is a widely employed method for this purpose. It involves the reaction of the 5-bromoindazole derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net For instance, the coupling of N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide with various organoboronic acids has been successfully achieved using a PdCl2(dppf)·DCM complex as the catalyst and K2CO3 as the base in a 1,4-dioxane/water solvent system at elevated temperatures. rsc.org This approach allows for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position. rsc.orgresearchgate.net The general catalytic cycle for these cross-coupling reactions involves oxidative addition of the bromoindazole to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.cawikipedia.org

Similarly, the Stille coupling , which uses organotin reagents, is another effective palladium-catalyzed method for functionalizing the C5 position. ambeed.com The choice of ligands, such as phosphines, is critical in these reactions as they influence the reactivity and stability of the palladium catalyst. uwindsor.ca

| Reaction Type | Catalyst | Base | Solvent | Key Features |

| Suzuki-Miyaura | PdCl2(dppf)·DCM | K2CO3 | 1,4-Dioxane/Water | Couples 5-bromoindazoles with various boronic acids to form C-C bonds. rsc.orgresearchgate.net |

| Stille Coupling | Palladium complexes | Varies | Varies | Utilizes organotin reagents for C-C bond formation. ambeed.com |

| Heck Coupling | Pd(P(t-Bu)3)2 | Varies | Aqueous TPGS-750-M | Couples with alkenes, often achievable at room temperature. |

| Sonogashira | PdCl2/X-Phos | Varies | Aqueous TPGS-750-M | Forms C-C bonds with terminal alkynes. |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the functionalization of the 5-bromoindazole core.

Nucleophilic Substitution and Electrophilic Functional Group Transformations

The this compound core can undergo various nucleophilic and electrophilic transformations. The bromine atom at C5 is susceptible to nucleophilic aromatic substitution (SNAr) , allowing for its replacement by a range of nucleophiles to produce diverse derivatives. evitachem.com

The indazole ring itself possesses two nitrogen atoms, N1 and N2, which can act as nucleophiles. Electrophilic functionalization , particularly N-alkylation, is a common transformation. The reaction of a 5-bromo-1H-indazole with an electrophile like butyl bromide typically occurs in the presence of a base (e.g., NaH, K2CO3) in a polar aprotic solvent such as DMF or THF. diva-portal.orgbeilstein-journals.org This reaction can lead to a mixture of N1 and N2 alkylated isomers. beilstein-journals.org The regioselectivity (N1 vs. N2) is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base, the solvent, and the electrophile itself. beilstein-journals.orgbeilstein-journals.org For instance, using indazole-3-carboxylic acid as a starting material, selective N1-alkylation can be achieved with NaH in DMF. diva-portal.org

Further electrophilic substitution can occur on the benzene portion of the indazole ring, although the existing bromo and alkyl substituents influence the position of subsequent reactions. ambeed.com

Reductive and Oxidative Modifications of the Indazole System

The indazole system can be modified through both reductive and oxidative reactions. The bromine atom can be removed via reductive dehalogenation , replacing it with a hydrogen atom, using reducing agents like hydrogen gas over a metal catalyst. ambeed.com

Oxidative modifications can also be performed. The indazole ring can be oxidized to form the corresponding indazole N-oxide. ambeed.com Additionally, oxidative cyclization reactions are a key strategy for the synthesis of the indazole core itself from precursors like 2-aminomethyl-phenylamines. researchgate.net Conversely, reductive cyclization of precursors such as o-nitrobenzylidene amines or o-nitro donor-acceptor cyclopropanes provides another route to the indazole skeleton. organic-chemistry.orgrsc.org For example, a sequential nucleophilic ring-opening of o-nitro donor-acceptor cyclopropanes followed by an intramolecular reductive cyclization mediated by SnCl2·2H2O has been developed to synthesize 3C-alkylated 2H-indazole derivatives. rsc.org

Introduction of Amino Acid Derivatives via Amide Coupling Reactions

A critical modification, particularly for synthesizing analogues with biological relevance, is the introduction of amino acid derivatives. This is typically achieved via amide coupling reactions at a carboxylic acid group on the indazole scaffold. diva-portal.org For the synthesis of analogues of this compound, a carboxylic acid is often present or introduced at the C3 position.

The synthesis involves activating the carboxylic acid (e.g., this compound-3-carboxylic acid) with a coupling reagent, followed by reaction with an amino acid ester or amide. diva-portal.orgdiva-portal.org Common coupling reagents include 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). rsc.orgdiva-portal.orgnih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). rsc.org This method is highly versatile and is a cornerstone in the synthesis of many indazole-based synthetic cannabinoids and their metabolites. diva-portal.orgnih.gov

Synthetic Pathways for Metabolite Standards and Structurally Related Compounds

The synthesis of metabolite standards is essential for their identification in biological samples. These syntheses often involve complex, multi-step pathways.

Multi-Step and Convergent Synthesis of Metabolites

The synthesis of metabolites of this compound and related compounds typically follows a multi-step, convergent strategy . A common pathway involves three main stages:

N1-Alkylation: The indazole core, such as 5-bromo-1H-indazole-3-carboxylic acid, is selectively alkylated at the N1 position. diva-portal.orgdiva-portal.org This step introduces the butyl chain or a modified version thereof, such as a hydroxypentyl or carboxypentyl chain, to mimic metabolic transformations. diva-portal.org

Amide Coupling: The resulting N1-alkylated indazole-3-carboxylic acid is then coupled with an amino acid moiety, such as L-tert-leucine methyl ester, using standard coupling reagents like TBTU. diva-portal.orgdiva-portal.orgnih.gov

Deprotection/Modification: In the final step, protecting groups may be removed. For example, a methyl ester on the amino acid can be hydrolyzed under basic conditions (e.g., NaOH) to yield the final carboxylic acid metabolite. diva-portal.orgdiva-portal.org Alternatively, a terminal ester on the alkyl chain can be hydrolyzed to produce a hydroxy metabolite. diva-portal.org

Some syntheses can be performed as a "one-pot" procedure, where the alkylation is carried out to completion, followed by the direct addition of the amino acid and coupling reagents to the same reaction vessel, streamlining the process. diva-portal.org

Optimization of Reaction Conditions and Yields in Complex Syntheses

Optimizing reaction conditions is critical for maximizing yields and purity in the multi-step synthesis of complex molecules like indazole metabolites. Key variables that are systematically adjusted include the choice of reagents, solvent, temperature, and reaction time. diva-portal.org

For the crucial N1-alkylation step , optimization studies have focused on comparing different bases (e.g., K2CO3, tBuOK, KOH, NaH), solvents (THF, acetonitrile, DMF, DMSO), temperatures (0 °C to 80 °C), and reaction times. diva-portal.org It has been found that using NaH as the base in DMF at room temperature provides high selectivity for the desired N1-alkylated product over the N2 isomer. diva-portal.org

| Step | Variable | Conditions Explored | Optimal Finding | Reference |

| N-Alkylation | Base | K2CO3, tBuOK, KOH, NaH | NaH for high N1-selectivity | diva-portal.org |

| Solvent | THF, ACN, DMF, DMSO | DMF | diva-portal.org | |

| Temperature | 0 °C - 80 °C | Room Temperature | diva-portal.org | |

| Suzuki Coupling | Catalyst | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4, PdCl2(dppf)·DCM | PdCl2(dppf)·DCM | rsc.org |

| Base | K3PO4, Cs2CO3, K2CO3 | K2CO3 | rsc.org | |

| Solvent | Toluene, Dioxane, Dioxane/H2O | 1,4-Dioxane/H2O | rsc.org | |

| Indazole Cyclization | Catalyst | CuI, Cu2O, Cu(OAc)2 | CuI | nih.gov |

| Ligand | Phen, neocuproine, etc. | Phen (1,10-phenanthroline) | nih.gov | |

| Temperature | 100 °C - 120 °C | 120 °C | nih.gov |

This table presents examples of optimized reaction conditions for key synthetic steps involved in preparing indazole derivatives.

For palladium-catalyzed coupling reactions , optimization involves screening various palladium catalysts, ligands, bases, and solvent systems to achieve the highest conversion and yield. rsc.org For example, in a Suzuki coupling, PdCl2(dppf)·DCM was found to be superior to other catalysts like Pd(OAc)2 or Pd(PPh3)4, with K2CO3 in a dioxane/water mixture being the optimal base and solvent combination. rsc.org Careful control of these parameters is essential for the successful and efficient synthesis of complex indazole analogues and their metabolites.

Comprehensive Analytical Characterization Techniques for Indazole Derivatives

High-Resolution Spectroscopic Methodologies for Structural Elucidation

The structural elucidation of 5-Bromo-1-butyl-1H-indazole and its derivatives is heavily reliant on a combination of high-resolution spectroscopic techniques. diva-portal.org Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Spectroscopy are cornerstones in this analytical process, each providing complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of indazole derivatives. nih.gov It allows for the unambiguous assignment of protons and carbons within the molecule, and crucially, for establishing the connectivity between different parts of the structure, which is essential for identifying regioisomers such as N-1 versus N-2 alkylated indazoles. nih.govdergipark.org.tr The comprehensive characterization typically involves a suite of 1D and 2D NMR experiments. diva-portal.org

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region for the indazole core and the aliphatic region for the butyl chain.

The aromatic region is expected to show signals for protons H3, H4, H6, and H7. The proton at the C3 position typically appears as a singlet downfield. The signals for H4, H6, and H7 form a distinct pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Specifically, H4 and H6 often appear as doublet of doublets, while H7 appears as a doublet, with coupling constants indicating their ortho and meta relationships.

The aliphatic region contains signals for the N-butyl group. The methylene (B1212753) group attached to the nitrogen (N-CH₂) appears as a triplet, deshielded due to the adjacent nitrogen atom. The subsequent methylene groups (CH₂-CH₂) appear as multiplets, and the terminal methyl group (CH₃) presents as a triplet upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~8.0 | s | - |

| H4 | ~7.8-7.9 | d | ~8.7 |

| H6 | ~7.6 | dd | ~8.7, 1.8 |

| H7 | ~8.2 | d | ~1.8 |

| N-CH₂ | ~4.4-4.5 | t | ~7.2 |

| N-CH₂-CH₂ | ~1.8-1.9 | m | - |

| CH₂ -CH₃ | ~1.3-1.4 | m | - |

| CH₃ | ~0.9-1.0 | t | ~7.4 |

Note: Predicted values are based on data for analogous compounds. beilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. cdnsciencepub.com Each unique carbon atom in this compound gives a distinct signal. The spectrum would show ten signals: six for the aromatic carbons of the indazole ring and four for the carbons of the butyl chain. The chemical shifts are indicative of the carbon's environment; for instance, carbons bonded to heteroatoms (N, Br) and quaternary carbons (C3a, C7a) have characteristic shifts. This technique is particularly useful for confirming the substitution pattern on the indazole core. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~135 |

| C3a | ~141 |

| C4 | ~123 |

| C5 | ~115 |

| C6 | ~128 |

| C7 | ~112 |

| C7a | ~125 |

| N-CH₂ | ~50 |

| N-CH₂-CH₂ | ~32 |

| CH₂ -CH₃ | ~20 |

| CH₃ | ~14 |

Note: Predicted values are based on general data for indazole derivatives.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. dergipark.org.tr

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal proton-proton couplings. COSY shows correlations between directly coupled protons (typically over two or three bonds), which is invaluable for tracing the connectivity within the butyl chain (H-1' to H-2' to H-3' to H-4') and confirming the relationships between the aromatic protons (H4, H6, H7). TOCSY extends this by showing correlations between all protons within a spin system, even if not directly coupled. diva-portal.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for definitively assigning the ¹H and ¹³C signals, for example, linking the proton signal at ~4.4 ppm to the N-CH₂ carbon at ~50 ppm. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for confirming the N-1 alkylation of the indazole ring. It detects long-range correlations (typically over two to three bonds) between protons and carbons. The key correlation for confirming the structure of this compound is between the protons of the N-CH₂ group of the butyl chain and the C3 and C7a carbons of the indazole ring. The absence of a correlation to C3a would rule out N-2 substitution. dergipark.org.trresearchgate.net

Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, direct detection is often impractical. However, inverse-detected techniques like ¹H/¹⁵N HMBC are highly effective. researchgate.net This experiment shows long-range correlations between protons and nitrogen atoms. For this compound, observing a correlation between the N-CH₂ protons and the N1 nitrogen provides unequivocal proof of the N-1 substitution site, complementing the data from ¹H/¹³C HMBC. diva-portal.org This technique is decisive in the structural elucidation of regioisomeric N-alkylated indazoles. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify the functional groups present in the compound. diva-portal.org For this compound, the spectra would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching within the indazole ring, and the C-Br stretching vibration at a lower frequency. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C=N/C=C Stretch (Indazole Ring) | 1650 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Note: Predicted values are based on data for analogous compounds. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Advanced Chromatographic-Mass Spectrometric Analyses

The combination of chromatography with mass spectrometry provides a powerful platform for the separation, identification, and quantification of "this compound" and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. It has been employed in the characterization of derivatives of "this compound" found in seized materials. diva-portal.org For instance, the analysis of ADB-5'Br-BINACA, a related compound, was performed using an Agilent 5975 Series GC/MSD system with a mass scan range of 40-550 m/z, yielding a retention time of 8.36 minutes. cfsre.org The injector temperature is often set around 250-280°C. policija.sipolicija.sidiva-portal.org The electron ionization (EI) fragmentation in GC-MS is typically extensive. diva-portal.org While specific GC-MS data for "this compound" is not detailed, its deuterated internal standard, ADB-5'Br-BUTINACA-d9, is intended for quantification by GC-MS. medkoo.com

Table 3: Typical GC-MS Parameters for Related Indazole Cannabinoids

| Parameter | Value |

| Injection Port Temperature | 265 °C |

| Carrier Gas | Helium |

| Column Type | Agilent J&W DB-1 or similar |

| Mass Scan Range | 40-550 m/z |

| Ionization Mode | Electron Ionization (EI) |

Note: This table is based on parameters used for the analysis of ADB-5'Br-BINACA. cfsre.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a crucial technique for the analysis of non-volatile compounds and for obtaining accurate mass measurements, which aids in formula determination. This method has been used to identify metabolites of synthetic cannabinoids, including those with a brominated indazole core. researchgate.net LC-HRMS methods have been developed for the detection of MDMB-4en-PINACA metabolites in various biological matrices. researchgate.net The high resolution of this technique allows for the differentiation of compounds with very similar masses.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) for Metabolite Profiling

UHPLC-QToF-MS is a state-of-the-art analytical technique that combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of QToF-MS. This powerful combination is particularly well-suited for complex metabolite profiling studies. uin-malang.ac.id

In the context of "this compound" and its analogs, UHPLC-QToF-MS has been instrumental in characterizing their metabolism. diva-portal.org For example, the in vitro metabolism of related brominated synthetic cannabinoid receptor agonists was studied using UHPLC-QToF-MS after incubation with primary human hepatocytes. diva-portal.org A study on the metabolism of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA utilized an Agilent 1290 Infinity UHPLC system coupled to a 6550 iFunnel QTOF mass spectrometer. nih.gov The chromatographic separation was achieved on an ACQUITY Premier HSS T3 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. nih.gov This technique allows for the identification of various biotransformations, such as hydroxylation, dehydrogenation, and glucuronidation. nih.gov A key finding is that the bromine on the indazole core often remains intact in the metabolites, which helps in their identification. researchgate.netresearchgate.net

Table 4: UHPLC-QToF-MS Parameters for Metabolite Profiling of Related Compounds

| Parameter | Description |

| UHPLC System | Agilent 1290 Infinity or similar |

| Column | ACQUITY Premier HSS T3 (1.8 µm, 2.1 x 150 mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole Time-of-Flight (QToF) |

Note: This table is based on parameters used for the analysis of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

For indazole derivatives, X-ray crystallography has been used to confirm their molecular geometry. For instance, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a related compound, was determined. researchgate.netiucr.orgiucr.org The analysis revealed a triclinic crystal system with the space group P1. researchgate.net The pyrazole (B372694) and benzene rings were found to be nearly co-planar, with a dihedral angle of 2.36 (5)°. iucr.orgiucr.org In the crystal structure, molecules form inversion dimers through N—H⋯N hydrogen bonds. researchgate.netiucr.orgiucr.org While specific crystallographic data for "this compound" is not present in the search results, the use of this technique for closely related structures highlights its importance for unambiguous structural confirmation. researchgate.netiucr.orgiucr.org The synthesis and crystal structure of another related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have also been reported and studied using X-ray diffraction. researchgate.net

Table 5: Crystallographic Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | Not available in search results |

| b (Å) | 10.5313 (3) |

| c (Å) | Not available in search results |

| α (°) | 85.954 (1) |

| β (°) | Not available in search results |

| γ (°) | 75.105 (1) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

The conformation of the substituents is also clearly defined. For instance, in tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the tert-butyl carbamate (B1207046) group attached to the N1 position of the indazole ring exhibits a specific orientation relative to the bicyclic system. iucr.org The dihedral angle between the ester group and the fused-ring system was determined to be 10.01 (4)°. iucr.orgiucr.org Such precise conformational data, obtainable only through SCXRD, is vital for structure-activity relationship (SAR) studies in medicinal chemistry.

The crystal data and refinement parameters for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate are summarized in the table below, illustrating the level of detail provided by an SCXRD experiment. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄BrN₃O₂ |

| Molecular Weight | 312.17 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8281 (2) |

| b (Å) | 10.5313 (3) |

| c (Å) | 11.0829 (3) |

| α (°) | 85.954 (1) |

| β (°) | 88.085 (1) |

| γ (°) | 75.105 (1) |

| Volume (ų) | 654.45 (4) |

| Z | 2 |

| Density (calculated) | 1.607 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

Table 1: Crystallographic data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, are fundamental to the physical properties of the solid material and can influence its stability and solubility.

In the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, several key intermolecular interactions are observed. The molecules form inversion dimers through pairwise N—H···N hydrogen bonds, creating a distinct R²₂(8) ring motif. iucr.orgresearchgate.netiucr.org These dimers are further connected into a three-dimensional network by weaker C—H···O and C—H···Br hydrogen bonds. iucr.orgresearchgate.netiucr.org The bromine atom, often thought of as merely a bulky substituent, can thus actively participate in directing the crystal packing through these weak hydrogen bonds or halogen bonds.

Similar interactions are observed in the crystal structures of other substituted bromo-indazoles. For example, the packing of 3-Bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole involves slipped π–π stacking of the indazole units, alongside weak C—H···O and C—H···Br hydrogen bonds. iucr.org In 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, head-to-head π-stacking forms dimers, which are then associated into stacks by C—Br···π(ring) interactions, with C—H···O hydrogen bonds linking the stacks together. iucr.org

The hydrogen bond geometry for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is detailed in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| N3—H3B···N2 | 0.865 (18) | 2.165 (19) | 3.0249 (12) | 172.8 (16) |

| C2—H2···O2 | 0.95 | 2.62 | 3.4133 (12) | 141 |

| C5—H5···Br1 | 0.95 | 3.11 | 3.8871 (10) | 140 |

Table 2: Hydrogen-bond geometry for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. iucr.org

These detailed analyses of intermolecular forces are crucial for crystal engineering, where the goal is to design solid-state materials with specific desired properties based on an understanding of molecular recognition and assembly.

Pharmacological Investigations and Biological Activities of Indazole Derivatives

Broad-Spectrum Pharmacological Relevance of the Indazole Motif

The versatility of the indazole core allows for substitutions that modulate its biological effects, making it a focal point in drug discovery. ontosight.ai Research has highlighted its significance in developing treatments for inflammatory conditions, infectious diseases, cancer, and neurological disorders. researchgate.net

Indazole derivatives have been extensively studied for their anti-inflammatory effects. rjpbcs.com Certain derivatives function as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways. rsc.org The indazole scaffold is also present in compounds designed as dual anti-inflammatory and antimicrobial agents, recognizing the link between infection and inflammation. rsc.org

In the realm of antimicrobial activity, indazole-containing compounds have demonstrated efficacy against a range of pathogens. rjpbcs.com Studies have reported activity against bacteria, fungi, and protozoa. rjpbcs.comrsc.org For instance, specific 2H-indazole derivatives have shown potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole. rsc.org Furthermore, other derivatives have been identified as inhibitors of DNA gyrase B, a crucial bacterial enzyme, and have shown growth inhibition against yeasts like Candida albicans. rsc.org

The indazole framework is a key component of numerous compounds investigated for their anticancer properties, with some derivatives being incorporated into FDA-approved anti-cancer drugs. wikipedia.orgdiva-portal.org These compounds can exert their effects through various mechanisms, including the inhibition of critical cellular enzymes. diva-portal.org

Indazole derivatives have been developed as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs), aurora kinases, and Bcr-Abl. diva-portal.org For example, one study reported the design of 1H-indazole-based derivatives that inhibited FGFR1-3 in the micromolar range. rjpbcs.com Other research has focused on synthesizing derivatives that can induce apoptosis (programmed cell death) in cancer cells. wikipedia.org One such compound was shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. wikipedia.org

The therapeutic potential of the indazole scaffold extends to antiviral applications. ontosight.airjpbcs.com Research has shown that certain indazole derivatives can inhibit the replication of various viruses. rjpbcs.com For example, N-arylindazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. nih.gov One specific compound from this series, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with an EC50 value of 0.69 µM. nih.gov Other studies have identified pyrrolo[2,3-e]indazole as a promising scaffold for developing neuraminidase inhibitors active against influenza A virus. rsc.org Additionally, different indazole derivatives have been evaluated for activity against Coxsackievirus B4, adenovirus type 7, and rotavirus Wa strain. rjpbcs.com

In the context of neurodegenerative diseases, indazole derivatives have been investigated as potential therapeutic agents. researchgate.net The ability of these compounds to interact with various biological targets, including protein kinases, is relevant to the pathology of these complex disorders. researchgate.net For example, the LRRK2 antagonist MLi-2, which contains an indazole core, has shown efficacy in models of neurodegenerative disease. Furthermore, indazole-5-carboxamides have been noted for their affinity for monoamine oxidases, presenting a potential therapeutic avenue for conditions like Parkinson's disease.

Antineoplastic and Antitumor Activities

Mechanistic Studies of 5-Bromo-1-butyl-1H-indazole as a Synthetic Cannabinoid Receptor Agonist (SCRA)

The compound this compound serves as a core structure for a class of synthetic cannabinoid receptor agonists (SCRAs). These synthetic compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by acting on cannabinoid receptors. diva-portal.org However, many SCRAs are full agonists with high potency, unlike the partial agonism of Δ⁹-THC. diva-portal.org The specific structural features of this compound, including the bromo-substitution on the indazole ring and the N-butyl chain, are critical for its interaction with cannabinoid receptors. Scientific literature primarily focuses on complex derivatives of this compound, particularly those with an added carboxamide group at the 3-position, such as ADB-5’Br-BUTINACA.

Synthetic cannabinoid receptor agonists exert their effects by binding to and activating the cannabinoid receptors CB1 and CB2. diva-portal.org The CB1 receptor is predominantly found in the central nervous system and is responsible for the main psychoactive effects, while the CB2 receptor is primarily located in the immune system. diva-portal.org The binding affinity of a compound for these receptors, often expressed as a Kᵢ value, indicates the concentration required to occupy 50% of the receptors and is a measure of the compound's potency.

β-Arrestin Recruitment Assays and Functional Selectivity

G protein-coupled receptors (GPCRs) are primary targets for many indazole derivatives. The binding of a ligand (agonist) to a GPCR typically initiates signaling cascades through two main pathways: G protein-dependent signaling and β-arrestin-mediated signaling. semanticscholar.org Traditionally, drug potency was assessed by measuring G protein coupling or downstream effects like adenylyl cyclase inhibition. google.com However, it is now understood that different agonists can stabilize distinct receptor conformations, leading to preferential activation of one pathway over another. semanticscholar.org This phenomenon is known as functional selectivity or biased agonism. google.com

β-arrestin recruitment assays are crucial tools for characterizing this bias. researchgate.net These assays measure the translocation of β-arrestin proteins to the activated GPCR. researchgate.net For instance, a bioluminescence resonance energy transfer (BRET) assay can be used to monitor the interaction between a luciferase-tagged receptor and a fluorescently-labeled β-arrestin. acs.org Ligands that promote robust G protein signaling with minimal β-arrestin recruitment are termed G protein-biased agonists, while those that preferentially engage β-arrestin are considered β-arrestin-biased agonists. researchgate.netacs.org

Studies on synthetic cannabinoid receptor agonists (SCRAs) with halogenated indazole cores have utilized assays for CB1 receptor activation and β-arrestin 2 recruitment to determine their functional profiles. researchgate.net Research on certain D2 receptor agonists has shown that specific structural modifications can systematically alter the bias between G protein signaling and β-arrestin recruitment. researchgate.net For some neurotensin (B549771) receptor 1 (NTSR1) modulators, a clear bias toward β-arrestin recruitment was demonstrated by observing agonistic activity in a β-arrestin assay while showing no activity in a Gq protein activation assay. acs.org This functional selectivity is a key area of investigation in modern drug discovery, as it offers the potential to develop therapeutics that maximize desired effects while minimizing pathway-associated side effects. google.comresearchgate.net

In Vitro and In Vivo Metabolic Fate Determination

Understanding the metabolic fate of indazole derivatives is critical for identifying appropriate biomarkers for toxicological screening and for comprehending their pharmacokinetic profiles. researchgate.netnih.gov In vitro models, particularly using primary human hepatocytes, serve as a reliable proxy for in vivo metabolism. diva-portal.org

Identification of Phase I and Phase II Metabolites using Human Hepatocytes

Incubation of brominated indazole-3-carboxamide SCRAs, such as ADB-BUTINACA and related compounds, with pooled human hepatocytes has led to the identification of numerous metabolites. researchgate.netresearchgate.net For example, in one study investigating ADB-BUTINACA, 21 metabolites were identified in vitro. researchgate.net For the related compound ADB-P-5Br-INACA, ten metabolites were identified, while its analogue ADB-4en-P-5Br-INACA produced nine metabolites under similar conditions. nih.gov These metabolites are formed through a variety of Phase I and Phase II biotransformations. nih.gov

The major metabolic reactions involve oxidation and hydrolysis (Phase I), followed by conjugation reactions like glucuronidation (Phase II). nih.govnih.gov The table below summarizes the key biotransformations observed for brominated indazole carboxamides after incubation with human hepatocytes.

| Biotransformation Type | Description | Resulting Metabolites |

| Phase I | ||

| Amide Hydrolysis | Cleavage of the amide bond linking the indazole core to the amino acid head group. | Amide hydrolysis metabolites. nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Mono-hydroxylation on the n-butyl tail or indazole ring; dihydroxylation. researchgate.netnih.gov |

| Dihydrodiol Formation | Addition of two hydroxyl groups across a double bond, typically on the indazole core. | Dihydrodiol metabolites. researchgate.netnih.gov |

| Dehydrogenation | Removal of hydrogen, often following hydroxylation to form a ketone. | Dehydrogenated/carbonyl metabolites. nih.gov |

| Phase II | ||

| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugates, often of previously hydroxylated metabolites. nih.govdiva-portal.org |

Elucidation of Biotransformation Pathways and Enzymes Involved

The primary biotransformation pathways for this compound derivatives involve oxidative metabolism followed by hydrolysis and conjugation. nih.gov Key pathways include:

Oxidative Metabolism : Hydroxylation is a predominant pathway, occurring at multiple sites including the N-butyl tail and the indazole core itself. researchgate.netnih.gov For ADB-BUTINACA, monohydroxylation on the butyl side chain and the tert-butyl moiety of the head group are common. nih.gov Dihydrodiol formation on the indazole core is another significant oxidative pathway. researchgate.net

Hydrolytic Metabolism : Amide and ester hydrolysis are significant cleavage pathways for indazole-3-carboxamide and indazole-3-carboxylate derivatives, respectively. researchgate.netnih.gov This often results in the removal of the entire head group, producing a carboxylic acid metabolite. researchgate.net

While specific cytochrome P450 (CYP) isozymes responsible for the metabolism of this compound are not detailed in the provided context, CYP-mediated oxidative metabolism is the standard mechanism for the observed hydroxylation and dihydrodiol formation reactions in many xenobiotics. acs.org

Conjugation Reactions, including Glucuronidation Patterns

Phase II metabolism of brominated indazole derivatives involves conjugation reactions, primarily glucuronidation. nih.gov Glucuronide conjugates are formed on hydroxylated metabolites. diva-portal.org An interesting pattern has been observed regarding the influence of the alkyl tail on the extent of glucuronidation. Studies have shown that glucuronidation is more common for indazole analogs that lack an N-alkyl tail ("tail-less" analogs) compared to their counterparts that contain a butyl tail, such as this compound derivatives. researchgate.netnih.govdiva-portal.org For some indazole derivatives, biotransformation can lead to a single acyl glucuronide conjugate with no evidence of prior oxidative metabolism. acs.org

Structure Activity Relationship Sar and Rational Design in Indazole Chemistry

Influence of Substituents on the Indazole Ring System on Biological Activity

The type and position of substituents on the indazole ring have a profound impact on the biological activity of the resulting compounds. Modifications at various positions, including C3, C4, C5, C6, and C7, as well as at the N1 and N2 positions of the pyrazole (B372694) ring, can modulate the molecule's interaction with biological targets, thereby influencing its therapeutic potential. mdpi.comnih.gov

Halogenation, for instance, is a common strategy to enhance biological activity. Bromo, chloro, and fluoro substituents at different positions have been shown to be critical for anticancer and kinase inhibitory activities. smolecule.comrsc.org For example, 5-bromo substitution has been explored in the context of α-glucosidase inhibitors and anticancer agents. researchgate.net In some cases, halogenation at the 5-position has been found to be detrimental to binding affinity, as seen in certain indole-based cannabinoid receptor agonists, yet 5-bromoindazole cores have emerged in newer generations of synthetic cannabinoids. mdpi.com Other substituents such as nitro and ethoxy groups have been shown to enhance anticancer potency, while the effects of bromo substitutions can be diverse, impacting both anticancer and antioxidant activities. longdom.org

The position of the substituent is also crucial. For instance, in a series of 1H-indazole-3-amine derivatives, substituents at the C-5 position of the indazole ring had a significant effect on anti-proliferative activity against Hep-G2 cells. nih.gov Similarly, for a series of fibroblast growth factor receptor (FGFR) inhibitors, substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in their inhibitory activity. mdpi.com

The following table summarizes the observed influence of various substituents on the biological activity of the indazole ring system based on published research findings.

| Position | Substituent | Observed Influence on Biological Activity | Compound Series/Target | Reference |

|---|---|---|---|---|

| C3 | Halogen (I, Br, Cl) | Showed a preference for N-1 regioisomeric formation during alkylation, indicating steric influence. | N-alkylation of indazoles | beilstein-journals.org |

| C4, C6 | Various substituents | Played a crucial role in IDO1 inhibition. | IDO1 inhibitors | mdpi.com |

| C5 | Fluoro | Important for antitumor activity in some series. | Antitumor 1H-indazole-3-amine derivatives | nih.gov |

| C5 | Bromo | Serves as a versatile intermediate for introducing other functional groups via cross-coupling reactions. Has diverse effects on anticancer and antioxidant activities. longdom.org | General indazole derivatives | longdom.org |

| C5 | Nitro | Enhanced anticancer potency in certain derivatives. | Anticancer indazole derivatives | longdom.org |

| C7 | NO2 or CO2Me | Conferred excellent N-2 regioselectivity during alkylation. | N-alkylation of indazoles | beilstein-journals.org |

| N1 | Benzyl | Essential for antispermatogenic activity in certain indazol-3-carboxylic acid derivatives. | Antispermatogenic agents | austinpublishinggroup.com |

| N1 | Butyl | Common "tail" moiety in synthetic cannabinoid receptor agonists, influencing receptor affinity. | Synthetic Cannabinoid Receptor Agonists | mdpi.comdiva-portal.org |

Impact of the N-Butyl Chain and 5-Bromo Substitution on Receptor Interactions

The combination of an N-butyl chain at the 1-position and a bromine atom at the 5-position of the indazole ring creates a specific substitution pattern that has been notably utilized in the development of synthetic cannabinoid receptor agonists (SCRAs). mdpi.comdiva-portal.org The N-butyl group serves as a lipophilic tail, which is a common feature in many SCRAs and is known to influence the binding affinity and potency at cannabinoid receptors CB1 and CB2. nih.gov

Studies on a series of SCRAs have shown that the indazole core generally confers higher binding affinity compared to indole (B1671886) or 7-azaindole (B17877) cores. nih.gov Within indazole-based SCRAs, the length and nature of the N-alkyl chain are critical. A study comparing n-butyl and n-pentyl-7-azaindoles found differences in affinity at the CB2 receptor, highlighting the sensitivity of receptor interaction to the alkyl chain length. nih.gov In the context of the compound ADB-5'Br-BUTINACA, which contains the 5-bromo-1-butyl-1H-indazole moiety, the n-butyl tail is a key component for its activity as a SCRA. diva-portal.org

Design Principles for Modulating Pharmacological Efficacy and Selectivity

The rational design of indazole-based compounds to achieve desired pharmacological efficacy and selectivity involves several key principles. These strategies aim to optimize the interaction of the molecule with its biological target while minimizing off-target effects and improving pharmacokinetic properties.

One common approach is scaffold hopping , where the indazole core is used as a replacement for other heterocyclic systems to explore new chemical space and improve properties. researchgate.net For example, indazole was identified as a promising scaffold for glucagon (B607659) receptor antagonists through scaffold hopping from existing leads. researchgate.net

Fragment-based drug design has also been successfully applied to indazole derivatives. This involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. This approach was used to discover novel inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov

Structure-based design , which utilizes the three-dimensional structure of the target protein, is a powerful tool for optimizing indazole-based inhibitors. By understanding the binding mode of a lead compound, medicinal chemists can make rational modifications to improve potency and selectivity. For instance, the crystal structure of a pan-kinase inhibitor bound to its target was used to rationally design novel indazole-based Mps1 kinase inhibitors. nih.gov This led to the discovery of compounds with significantly improved potency. nih.gov

Modulating the physicochemical properties of indazole derivatives is another key design principle. For example, the introduction of fluorine atoms can be used to increase metabolic stability and improve oral bioavailability. nih.gov The strategic placement of polar groups can also be used to temper lipophilicity and enhance drug-like properties.

The following table outlines some of the design principles applied to indazole derivatives and their outcomes.

| Design Principle | Application Example | Outcome | Reference |

|---|---|---|---|

| Scaffold Hopping | Discovery of indazole/indole derivatives as glucagon receptor antagonists. | Identification of potent antagonists with good pharmacokinetic properties. | researchgate.net |

| Fragment-Based Design | Discovery of 1H-indazole-based inhibitors of FGFR kinases. | Identification of inhibitors with excellent ligand efficiencies. | nih.gov |

| Structure-Based Rational Design | Development of indazole-based Mps1 kinase inhibitors from a pan-kinase inhibitor. | Discovery of potent and selective Mps1 inhibitors with improved cellular activity. | nih.gov |

| Modulation of Physicochemical Properties | Incorporation of 3-fluoroindazole motifs. | Increased oral bioavailability. | nih.gov |

| Targeting Angiogenesis | Design of indazole derivatives as VEGFR-2 kinase inhibitors. | Development of potent inhibitors with anti-angiogenic properties in vivo. | nih.gov |

Computational-Guided Design for Targeted Therapeutic Applications

Computational methods play an increasingly vital role in the design and development of targeted indazole-based therapeutics. These in silico techniques can predict how a molecule will interact with its target, guide the design of new derivatives with improved properties, and help to understand the underlying principles of their biological activity.

Molecular docking is a widely used computational tool to predict the binding mode of a ligand within the active site of a receptor. mdpi.com This information is invaluable for understanding SAR and for designing new compounds with enhanced affinity and selectivity. For example, docking studies have been used to rationalize the binding mode of indazole derivatives as inhibitors of kinases like FGFR1 and to guide the optimization of their structures. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. 2D- and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. longdom.org For instance, QSAR models have been used to highlight key structural attributes of indazole derivatives that influence their biological activity as TTK inhibitors. longdom.org

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and the characterization of key interactions. longdom.orgresearchgate.net MD simulations have been used to validate the stability of docked indazole derivatives within their target's binding site. longdom.org

Density Functional Theory (DFT) calculations are employed to understand the electronic properties and reactivity of indazole derivatives. These calculations can help to predict tautomeric equilibria and rationalize the regioselectivity of reactions, such as N-alkylation.

The application of these computational approaches has been instrumental in the development of indazole derivatives for a variety of therapeutic targets, including kinases, G-protein coupled receptors, and other enzymes. nih.govmdpi.comresearchgate.net By providing a molecular-level understanding of ligand-receptor interactions, computational chemistry accelerates the drug discovery process and enables the more efficient design of potent and selective therapeutic agents.

Computational Chemistry and Cheminformatics Applications

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For bromo-indazole derivatives, these methods elucidate the electronic structure, stability, and reactivity, which are key determinants of their chemical behavior and pharmacological activity.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds in the bromo-indazole class, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide detailed information on molecular geometry, frontier molecular orbitals (HOMO and LUMO), and charge distribution. acs.orgresearchgate.net

Studies on structurally related 1-butyl-1H-indazole-3-carboxamide derivatives have utilized DFT to identify compounds with significant HOMO-LUMO energy gaps, which is a critical parameter for assessing molecular stability and reactivity. rsc.org A larger energy gap suggests higher stability and lower chemical reactivity. For instance, DFT computations on a series of indazole derivatives identified specific compounds with substantial energy gaps, indicating enhanced electronic stability. rsc.orgrsc.org This type of analysis is directly applicable to 5-Bromo-1-butyl-1H-indazole to predict its stability.

Furthermore, DFT is employed to calculate vibrational frequencies. These theoretical spectra can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and the presence of specific functional groups. nih.gov For halogenated indazoles, calculated vibrational frequencies help assign the C-Br stretching modes and other vibrations within the heterocyclic ring system.

Table 1: Calculated DFT Parameters for Selected 1-butyl-1H-indazole-3-carboxamide Derivatives

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | -6.21 | -1.13 | 5.08 |

| 8c | -6.43 | -1.54 | 4.89 |

| 8s | -6.29 | -1.41 | 4.88 |

| Data sourced from a DFT study on related indazole derivatives, illustrating the application of the method. The values indicate the electronic stability of the compounds. rsc.org |

Gauge-Invariant Atomic Orbital (GIAO) Methods for NMR Chemical Shift Predictions

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used theoretical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.org This method is invaluable for structural elucidation, as it allows for the comparison of theoretically predicted spectra with experimental data. acs.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a molecule, the GIAO method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, especially when scaling factors are applied. github.ioacs.org

For the indazole scaffold, GIAO calculations at the B3LYP/6-311++G(d,p) level have been shown to provide a sound basis for experimental observations, helping to assign the signals in ¹H, ¹³C, and ¹⁵N NMR spectra. acs.org These calculations are crucial for distinguishing between N1 and N2 substituted isomers, a common challenge in indazole chemistry. beilstein-journals.org The application of GIAO to this compound would allow for unambiguous confirmation of the N1-butyl substitution pattern and the assignment of protons and carbons on the bromo-indazole core.

Table 2: Conceptual Comparison of Experimental vs. GIAO-Calculated ¹H NMR Shifts for an Indazole System

| Proton Position | Experimental δ (ppm) | GIAO Calculated δ (ppm) |

| H-3 | 8.10 | 8.15 |

| H-4 | 7.75 | 7.80 |

| H-6 | 7.40 | 7.45 |

| H-7 | 7.60 | 7.65 |

| This table is a conceptual representation based on typical accuracies reported in the literature for GIAO/DFT methods applied to azole systems. acs.orgresearchgate.net |

Analysis of Molecular Electrostatic Potential and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) analysis is a vital tool for understanding the reactivity of a molecule. The MEP map illustrates the charge distribution across the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.orgrsc.org These maps are typically generated using DFT calculations. rsc.org For indazole derivatives, the MEP surface reveals negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole (B372694) ring, indicating their susceptibility to electrophilic attack. researchgate.net Positive potential (blue regions) is often found around the hydrogen atoms. rsc.org

In addition to MEP, other reactivity descriptors derived from DFT, such as ionization potential, electron affinity, chemical hardness, and softness, can be calculated to provide a quantitative measure of reactivity. researchgate.netrsc.org These descriptors help in predicting the most probable sites for chemical reactions and understanding the mechanisms of interaction, such as the regioselective alkylation of the indazole ring. researchgate.netbeilstein-journals.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring how a molecule like this compound might interact with biological targets, a cornerstone of drug discovery.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. longdom.orgtandfonline.com This method is used to estimate the strength of the interaction, typically reported as a binding energy or docking score. rsc.orginnovareacademics.in

For the indazole scaffold, docking studies have been widely applied to explore potential therapeutic applications. For example, derivatives of 1-butyl-1H-indazole-3-carboxamide have been docked into the active sites of proteins implicated in renal cancer, such as PDB IDs 6FEW and 4WA9. rsc.orgnih.gov These studies revealed that specific substitutions on the indazole core can lead to high binding energies, suggesting potent inhibitory activity. rsc.orgnih.gov Similarly, other indazole derivatives have been studied as inhibitors of enzymes like trypanothione (B104310) reductase from Leishmania, a target for antileishmanial drugs. tandfonline.combg.ac.rs Docking simulations of this compound into various kinase or enzyme active sites could reveal its potential as an inhibitor for diseases like cancer or microbial infections. bg.ac.rs

Table 3: Molecular Docking Results for 1-butyl-indazole Derivatives Against Renal Cancer Protein Target (PDB: 6FEW)

| Compound ID | Binding Energy (kcal/mol) | Interacting Residues |

| 8v | -8.8 | ASP 12, LYS 14, GLU 15 |

| 8w | -8.7 | ASP 12, LYS 14, GLU 15 |

| 8y | -8.7 | ASP 12, LYS 14, GLU 15 |

| Data sourced from a molecular docking study on related N-butyl indazole derivatives, demonstrating the method's utility in identifying potential drug candidates and key interactions. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D) for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. longdom.orginnovareacademics.in 2D-QSAR models use topological and physicochemical descriptors, while 3D-QSAR models also consider the three-dimensional arrangement of atoms (steric and electrostatic fields). nih.govresearchgate.net

Numerous QSAR studies have been successfully performed on indazole derivatives to predict their anticancer and antimicrobial activities. longdom.orgnih.gov For instance, robust 2D and 3D-QSAR models have been developed for indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors, demonstrating high predictive accuracy with correlation coefficients (r²) often exceeding 0.9. longdom.orgresearchgate.net These models identify key structural features and descriptors (e.g., steric, electronic, and hydrophobic properties) that govern the biological activity. longdom.orgnih.gov By developing a QSAR model for a series of analogues of this compound, researchers could predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 4: Conceptual Steps for a QSAR Study on this compound Analogues

| Step | Description |

| 1. Data Set Preparation | Compile a series of this compound analogues with experimentally measured biological activity (e.g., IC₅₀ values). |

| 2. Descriptor Calculation | Calculate a wide range of molecular descriptors (2D and/or 3D) for each compound in the series. |

| 3. Model Building | Divide the data into training and test sets. Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model correlating descriptors with activity for the training set. nih.gov |

| 4. Model Validation | Validate the model's predictive power using internal (e.g., cross-validation q²) and external (e.g., prediction for the test set r²_pred) validation techniques. nih.govresearchgate.net |

| 5. Interpretation & Prediction | Analyze the validated model to understand which structural features are critical for activity and use the model to predict the activity of new, designed compounds. |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While specific, peer-reviewed molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in public literature, the application of this technique to the broader class of indazole derivatives is well-established. nih.govresearchgate.net MD simulations serve as a "computational microscope," allowing researchers to observe the motion of a molecule over time and understand its structural flexibility and interaction dynamics with biological targets.

For this compound, MD simulations would be crucial for several reasons. The presence of the N1-butyl group introduces significant conformational flexibility. Understanding the preferred orientations of this alkyl chain is vital, as it can profoundly influence how the molecule fits into a receptor's binding pocket. MD simulations can explore this conformational landscape, identifying low-energy, stable conformations that are most likely to be biologically active. researchgate.net

In the context of its known association with synthetic cannabinoid receptor agonists (SCRAs), MD simulations would typically be used to model the interaction of this compound with cannabinoid receptors (CB1 and CB2). Such simulations can elucidate the stability of the ligand-receptor complex, revealing key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and halogen bonds involving the bromine atom—that anchor the molecule in the binding site. The stability of these interactions over the simulation time provides a measure of binding affinity.

Furthermore, MD simulations can provide insights into binding kinetics, estimating the rate at which the compound associates and dissociates from its target. By analyzing the trajectory of the molecule as it approaches and binds to the receptor, researchers can understand the conformational changes required for binding and unbinding, offering a more dynamic picture than static docking models. researchgate.net

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Receptor This table represents the type of data that would be generated and analyzed in a typical MD simulation study. The values are for illustrative purposes.

| Metric | Description | Typical Interpretation for a Stable Complex |

| RMSD (Å) | Root Mean Square Deviation of the ligand's atomic positions from a reference structure. Measures how much the ligand's conformation changes. | Low and stable fluctuation (e.g., 1-3 Å) indicates the ligand has found a stable binding pose. |

| RMSF (Å) | Root Mean Square Fluctuation of individual atoms or residues. Highlights flexible regions of the molecule. | Higher RMSF in the butyl chain compared to the rigid indazole core would be expected. |

| Radius of Gyration (Rg) | Measures the compactness of the ligand-receptor complex. | A stable Rg value over time suggests the complex is not unfolding or undergoing major structural changes. |

| Interaction Energy (kcal/mol) | The sum of van der Waals and electrostatic energies between the ligand and the receptor. | A consistently strong negative value indicates favorable and stable binding. |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and receptor over time. | A high occupancy of key hydrogen bonds points to their importance in stabilizing the interaction. |

Theoretical Pharmacokinetic and Pharmacodynamic Profiling (ADMET Prediction)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of modern drug discovery, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles. While specific experimental ADMET data for this compound is scarce, its properties can be reliably predicted using various computational models. researchgate.netacs.org These predictions are based on the molecule's structure and physicochemical properties.

The indazole core is a common scaffold in medicinal chemistry, known to often impart favorable metabolic stability and bioavailability. nih.gov The addition of a butyl group increases lipophilicity, which can enhance membrane permeability and absorption but may also increase metabolic susceptibility and protein binding. The bromine atom can influence binding affinity and may also serve as a potential site for metabolic modification, though it is generally more stable than other halogens like chlorine.

ADMET prediction platforms use quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results. For this compound, these tools can generate a comprehensive profile, as illustrated in the table below. Such a profile helps researchers anticipate potential issues, such as poor absorption, rapid metabolism, or potential toxicity, long before committing to costly and time-consuming experimental studies. acs.orgeuropa.eu

Table 2: Predicted ADMET Profile for this compound This table contains theoretically predicted values based on standard computational models. These are estimations and not experimental results.

| Property | Parameter | Predicted Value/Classification | Significance in Drug Discovery |

| Absorption | Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability (nm/s) | High (>20 x 10⁻⁶) | Suggests high absorption rate across the intestinal wall. | |

| P-glycoprotein (P-gp) Substrate | Probably No | Low likelihood of being actively pumped out of cells, which is favorable for bioavailability. | |

| Distribution | Plasma Protein Binding (%) | >90% | High binding may limit the free fraction of the drug available for therapeutic action. |

| Blood-Brain Barrier (BBB) Penetration | High | The compound is likely to cross into the central nervous system. | |

| Metabolism | CYP2D6 Inhibitor | Probably No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| CYP3A4 Inhibitor | Probably No | Low risk of drug-drug interactions involving this major metabolic enzyme. | |

| Metabolic Stability (Liver Microsomes) | Moderate | The butyl chain is a likely site for Phase I metabolism (e.g., hydroxylation). | |

| Excretion | Total Clearance (log(ml/min/kg)) | Low to Moderate | Predicts the rate at which the compound is removed from the body. |

| Toxicity | hERG Inhibition | Low Probability | Low risk of cardiotoxicity associated with blocking the hERG potassium channel. |

| Ames Mutagenicity | Probably No | Low likelihood of being mutagenic. | |

| Oral Rat Acute Toxicity (LD₅₀) | Category III/IV | Predicted to have low to moderate acute toxicity. | |

| Physicochemical | Lipinski's Rule of 5 | 0 Violations | Meets the general criteria for a drug-like compound (MW < 500, LogP < 5, etc.). |

| Topological Polar Surface Area (TPSA) | 17.82 Ų chemscene.com | Low TPSA is consistent with good membrane permeability and BBB penetration. |

This predictive analysis suggests that this compound possesses drug-like characteristics with potentially high absorption and CNS penetration. The primary area for further investigation would be its metabolic stability, particularly concerning the butyl group.

Forensic and Toxicological Research Context of Brominated Indazole Synthetic Cannabinoids

Development of Analytical Methods for Detection in Forensic Casework

The identification of brominated indazole SCRAs in seized materials and biological samples requires sophisticated analytical techniques. Forensic laboratories primarily rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and characterization of these compounds. researchgate.netnih.gov For instance, the structural elucidation of a novel bromoindazole SCRA, named ADB-BRINACA, was accomplished using a combination of GC-MS, high-performance liquid chromatography-high resolution quadrupole mass spectrometry (HPLC-QTOF-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The development of these methods is crucial as new compounds are constantly emerging. A study published in 2023 detailed the analytical characterization of newly emerged 5-bromo-indazole-3-carboxamide SCRAs, providing the necessary data for forensic laboratories to update their testing protocols. nih.gov Non-destructive techniques like Raman spectroscopy are also being explored as they offer rapid analysis and can help preserve evidence. researchgate.net The availability of analytical reference standards is also a key component for the validation of these methods and for ensuring accurate identification in casework. bertin-bioreagent.com

Challenges in Forensic Identification of Novel SCRA Analogues